Adenosine Kinase Inhibitor
Overview
Description
Adenosine Kinase Inhibitors are a class of compounds that inhibit the enzyme adenosine kinase (AdK). AdK is an enzyme that catalyzes the transfer of gamma-phosphate from Adenosine triphosphate (ATP) to adenosine (Ado), leading to the formation of Adenosine monophosphate (AMP). This process plays a crucial role in controlling the cellular concentration of Ado and also in the maintenance of methylation reactions .
Synthesis Analysis
The synthesis of Adenosine Kinase Inhibitors involves complex biochemical reactions. A screening study of in-house adenines led to the identification of four 9-ethyladenine derivatives showing activity at the CK1δ enzyme .
Molecular Structure Analysis
Adenosine Kinase Inhibitors are known to bind in closed and open conformations. Nucleoside inhibitors resemble the adenosine (substrate) molecule in shape. The utility of using simple shape descriptors was extrapolated in a novel way for the extraction of newer scaffolds from the database .
Chemical Reactions Analysis
Adenosine kinase plays a key role in adenosine metabolism. The enzymes responsible for lowering adenosine concentration are adenosine kinase (ADK) and adenosine deaminase (ADA), which catalyze the phosphorylation and deamination of adenosine to produce AMP and inosine, respectively .
Physical And Chemical Properties Analysis
Adenosine Kinase Inhibitors are cell-permeable, non-nucleoside pyridopyrimidine compounds. They act as potent, adenosine-competitive, and reversible ADK inhibitors .
Future Directions
There is a significant interest in the development of small-molecule kinase inhibitors for the treatment of diverse types of cancer. Despite enormous progress, several important gaps exist in our knowledge regarding ADK, particularly concerning the cellular functions of the two isoforms and how their relative amounts in different tissues are regulated .
properties
IUPAC Name |
5-(3-bromophenyl)-7-(6-morpholin-4-ylpyridin-3-yl)pyrido[2,3-d]pyrimidin-4-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrN6O.2ClH/c23-16-3-1-2-14(10-16)17-11-18(28-22-20(17)21(24)26-13-27-22)15-4-5-19(25-12-15)29-6-8-30-9-7-29;;/h1-5,10-13H,6-9H2,(H2,24,26,27,28);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOXNYFKPOPJIOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(C=C2)C3=NC4=NC=NC(=C4C(=C3)C5=CC(=CC=C5)Br)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrCl2N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901017168 | |
Record name | 5-(3-bromophenyl)-7-(6-morpholin-4-ylpyridin-3-yl)pyrido[2,3-d]pyrimidin-4-amine;dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901017168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
536.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Adenosine Kinase Inhibitor | |
CAS RN |
214697-26-4 | |
Record name | 5-(3-bromophenyl)-7-(6-morpholin-4-ylpyridin-3-yl)pyrido[2,3-d]pyrimidin-4-amine;dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901017168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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